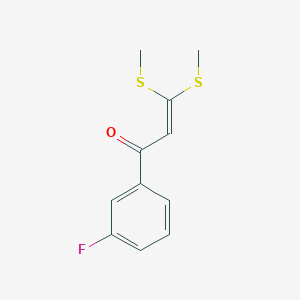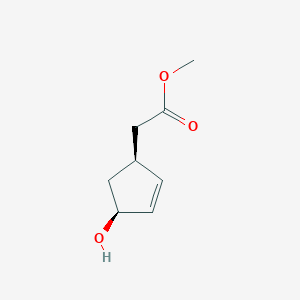
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate, also known as MHA, is a naturally occurring compound found in various plants. It is a member of the family of cyclopentenones, which are known for their anti-inflammatory properties. MHA has been the subject of extensive research due to its potential therapeutic benefits in various diseases.
Wirkmechanismus
The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of genes involved in antioxidant defense. It has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has several advantages for lab experiments, including its natural occurrence, ease of synthesis, and low toxicity. However, its low solubility in water and instability under acidic conditions can pose challenges for its use in certain experiments. Additionally, the variability in yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate from different sources can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. One area of research is the development of novel synthetic methods to improve the yield and purity of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate. Another area of research is the investigation of the potential therapeutic benefits of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the elucidation of the molecular mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate and its interaction with various signaling pathways can provide insights into its potential therapeutic applications.
Synthesemethoden
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can be synthesized through various methods, including the reaction of 4-hydroxycyclopent-2-enone with methyl acetate in the presence of a catalyst. Another method involves the reaction of 4-hydroxycyclopent-2-enone with methyl chloroacetate in the presence of a base. The yield of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is dependent on the reaction conditions, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been studied extensively for its potential therapeutic benefits in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate has been found to scavenge free radicals and protect against oxidative stress.
Eigenschaften
IUPAC Name |
methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

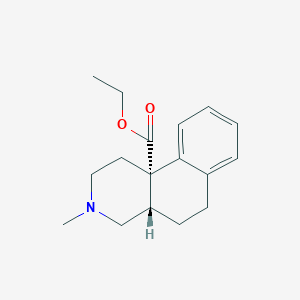
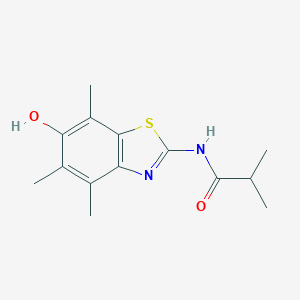

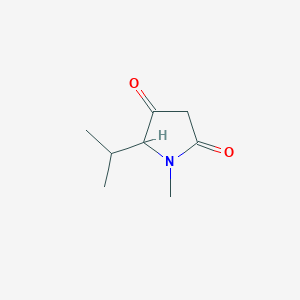
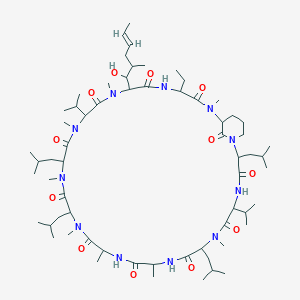
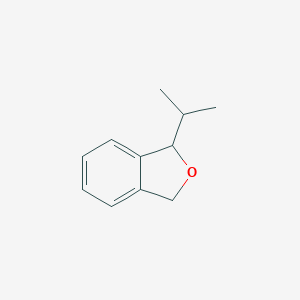
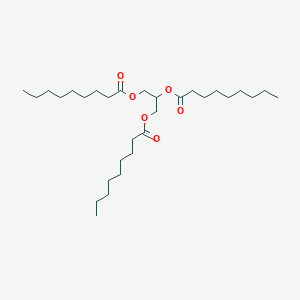
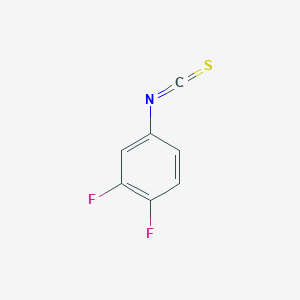
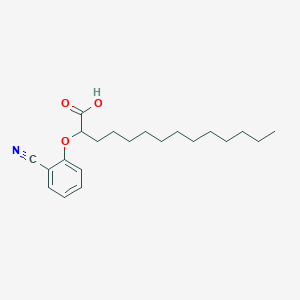
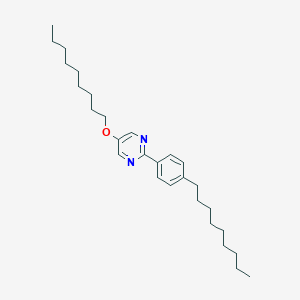
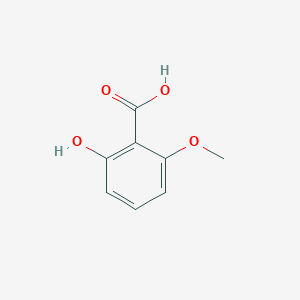
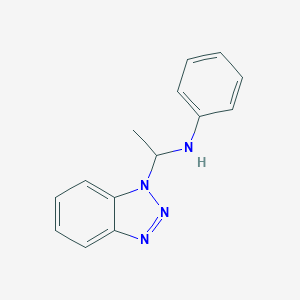
![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)
